molecular formula C7H6BrFN2O2 B7936675 4-bromo-5-fluoro-N-methyl-2-nitroaniline CAS No. 1078136-90-9

4-bromo-5-fluoro-N-methyl-2-nitroaniline

Cat. No.: B7936675
CAS No.: 1078136-90-9
M. Wt: 249.04 g/mol
InChI Key: XRVFJNXPRVEOHR-UHFFFAOYSA-N
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Description

4-bromo-5-fluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6BrFN2O2. It is a derivative of benzenamine, characterized by the presence of bromine, fluorine, methyl, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-N-methyl-2-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by bromination and methylation. The general steps are as follows:

    Bromination: The addition of a bromine atom to the aromatic ring is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-N-methyl-2-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), tin(II) chloride (SnCl2)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 4-Bromo-5-fluoro-N-methyl-2-aminobenzenamine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 4-Bromo-5-fluoro-N-methyl-2-nitrobenzoic acid

Scientific Research Applications

4-bromo-5-fluoro-N-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests potential for redox cycling, leading to the generation of reactive oxygen species (ROS) which can induce oxidative stress in cells. The bromine and fluorine atoms may enhance the compound’s binding affinity to specific targets through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitroaniline: Similar structure but lacks the fluorine and methyl groups.

    5-Bromo-4-fluoro-2-nitrotoluene: Similar structure but has a methyl group instead of an amine group.

    4-Bromo-2-fluoro-N-methylbenzenamine: Similar structure but lacks the nitro group.

Uniqueness

4-bromo-5-fluoro-N-methyl-2-nitroaniline is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the aromatic ring. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-5-fluoro-N-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O2/c1-10-6-3-5(9)4(8)2-7(6)11(12)13/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFJNXPRVEOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257336
Record name 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078136-90-9
Record name 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078136-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-N-methyl-2-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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